molecular formula C23H24FN7O B11283781 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11283781
M. Wt: 433.5 g/mol
InChI Key: OUVSVJPQUBOHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-diketones.

    Substitution Reactions: The introduction of the 4-fluorophenyl and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions. Reagents such as 4-fluorobenzyl chloride and 4-methoxyaniline are used.

    Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenated reagents and strong bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research focuses on its potential as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific enzymes and receptors is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 6-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

The uniqueness of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C23H24FN7O

Molecular Weight

433.5 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-5-9-19(32-2)10-6-17)27-23(28-22)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28)

InChI Key

OUVSVJPQUBOHDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.